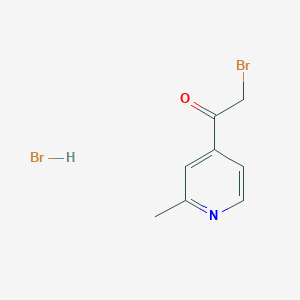
2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7H7Br2NO. It is a solid substance . The compound’s IUPAC name is 2-bromo-1-(4-pyridinyl)ethanone hydrobromide .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide is 1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Carcinogen Metabolizing Enzymes Modulation
Research by Hamdy et al. (2010) explored derivatives of 2-bromo-1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone. These derivatives, including those related to 2-bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide, showed potential in influencing carcinogen metabolizing enzymes, which could be significant in the tumor initiation process. For example, certain derivatives were found to be strong inducers of epoxide hydrolase and glutathione S-transferases, important enzymes in detoxification pathways. These findings suggest potential applications in cancer research and therapy (Hamdy et al., 2010).
Synthesis of Bioactive Compounds
In 2011, Abdel‐Aziz et al. researched derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole, which included 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone synthesized from a compound similar to 2-bromo-1-(2-methylpyridin-4-yl)ethanone. These compounds demonstrated significant biological activities, including immunosuppression and cytotoxicity against certain cancer cell lines. This study highlights the potential of derivatives of 2-bromo-1-(2-methylpyridin-4-yl)ethanone in the development of new pharmaceuticals (Abdel‐Aziz et al., 2011).
Synthesis and Characterization of Chemical Compounds
Budak and Ceylan (2009) studied α-Bromo chalcones, which involved the synthesis of compounds related to 2-bromo-1-(2-methylpyridin-4-yl)ethanone. These compounds, containing the 2-thiene ring, were synthesized and characterized for their potential applications in various chemical and pharmaceutical industries (Budak & Ceylan, 2009).
Synthesis and Structural Analysis
In another study, Huang et al. (2010) explored the synthesis of compounds involving 2-bromo-1-(6-bromo-3-pyridyl)ethanone, which is structurally related to 2-bromo-1-(2-methylpyridin-4-yl)ethanone. The study provided insights into the structural properties and potential applications of these compounds in chemical synthesis and pharmaceutical development (Huang et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with Hazard Statements H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .
properties
IUPAC Name |
2-bromo-1-(2-methylpyridin-4-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-4-7(2-3-10-6)8(11)5-9;/h2-4H,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKCIWUWHOIGPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187669-34-6 |
Source


|
| Record name | 2-bromo-1-(2-methylpyridin-4-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

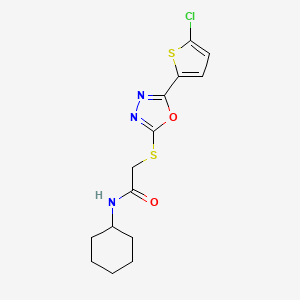
![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)
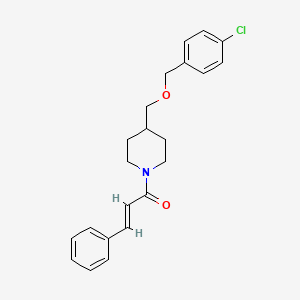

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
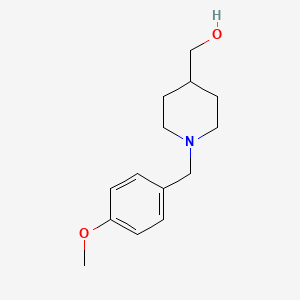
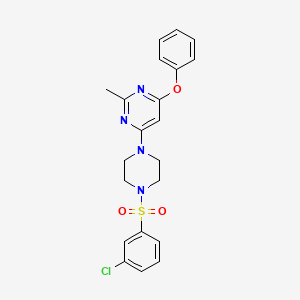
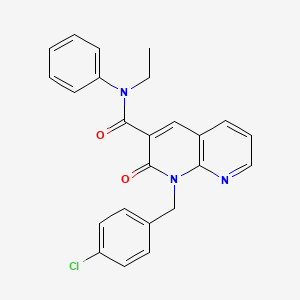
![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)
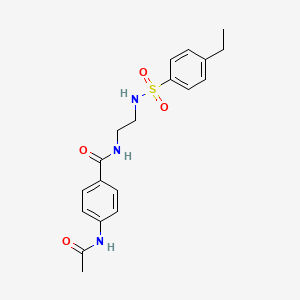


![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)